1-(sec-Butyl)-4-iodo-1H-pyrazole
Overview
Description
1-(sec-Butyl)-4-iodo-1H-pyrazole is an organic compound belonging to the class of aryl iodides. It features a pyrazole ring substituted with an iodine atom at the 4-position and a methylpropyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-4-iodo-1H-pyrazole can be achieved through several methods. One common approach involves the iodination of a pyrazole precursor. For instance, the reaction of N-alkylated pyrazoles with iodine in the presence of a base such as sodium bicarbonate can yield the desired product . Another method involves the use of enaminones, hydrazines, and iodine in a cascade reaction to form 1,4-disubstituted pyrazoles .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Transition-metal-free methods, such as the one-pot preparation of 5-substituted 4-iodopyrazoles from N-alkylated hydrazines, are favored due to their simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Iodination: Iodine and ammonium hydroxide are commonly used for iodination reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions for carbon-carbon bond formation.
Major Products:
Scientific Research Applications
1-(sec-Butyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Agricultural Chemistry: Pyrazole derivatives, including this compound, are explored for their potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Iodopyrazole: Shares the pyrazole core but lacks the methylpropyl group, making it less hydrophobic and potentially altering its reactivity.
4-Bromo-1-(methylpropyl)pyrazole: Similar structure with a bromine atom instead of iodine, which can affect the compound’s reactivity and biological activity.
Properties
IUPAC Name |
1-butan-2-yl-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHFNXBDYILZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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